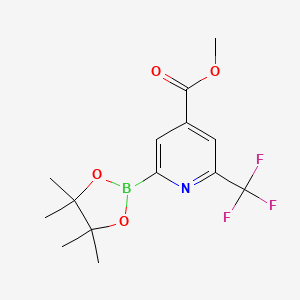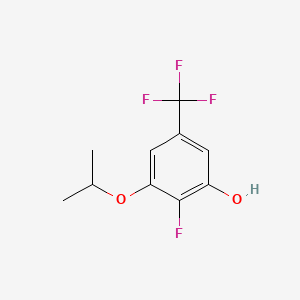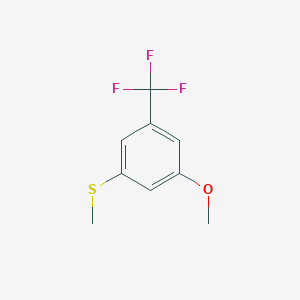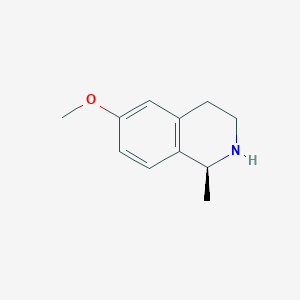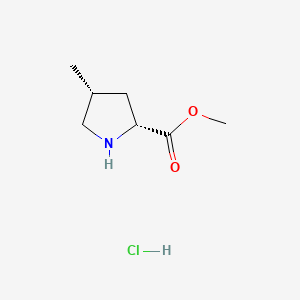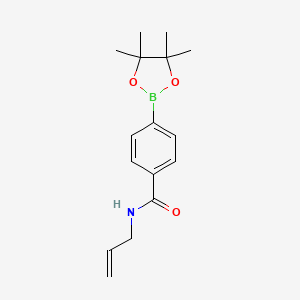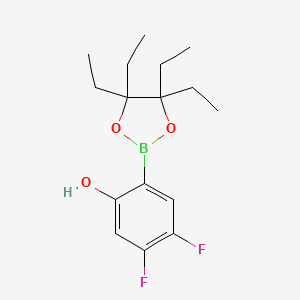
4,5-Difluoro-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Difluoro-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-YL)phenol is a chemical compound that belongs to the class of boronic acid derivatives. These compounds are known for their significant role in organic synthesis, particularly in the Suzuki coupling reactions. The presence of fluorine atoms in the structure enhances the compound’s reactivity and stability, making it valuable in various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of 4,5-Difluoro-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves a two-step substitution reaction. The first step involves the formation of a boronic acid intermediate, which is then reacted with a fluorinated phenol derivative under specific conditions to yield the final product . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Chemical Reactions Analysis
4,5-Difluoro-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into different boron-containing derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed from these reactions are often complex organic molecules used in pharmaceuticals and materials science .
Scientific Research Applications
4,5-Difluoro-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-YL)phenol has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4,5-Difluoro-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-YL)phenol involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound can coordinate with different ligands, facilitating various chemical transformations. The fluorine atoms enhance the compound’s reactivity by increasing its electrophilicity, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
4,5-Difluoro-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-YL)phenol can be compared with other similar compounds such as:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound also contains a boronic ester group and fluorine atoms, making it useful in similar synthetic applications.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Similar in structure but lacks the fluorine atoms, which affects its reactivity and stability.
The uniqueness of this compound lies in its enhanced reactivity due to the presence of fluorine atoms, making it a more versatile reagent in various chemical reactions.
Properties
Molecular Formula |
C16H23BF2O3 |
|---|---|
Molecular Weight |
312.2 g/mol |
IUPAC Name |
4,5-difluoro-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C16H23BF2O3/c1-5-15(6-2)16(7-3,8-4)22-17(21-15)11-9-12(18)13(19)10-14(11)20/h9-10,20H,5-8H2,1-4H3 |
InChI Key |
RIGHRXCQTZKYDE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(CC)CC)(CC)CC)C2=CC(=C(C=C2O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


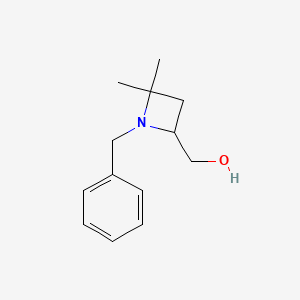
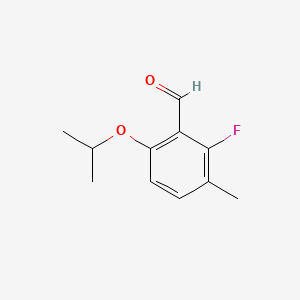
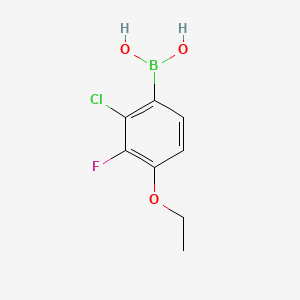
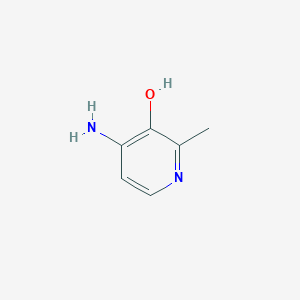

![tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14031081.png)

palladium(II)](/img/structure/B14031108.png)
